Home > Products > Screening Compounds P35376 > 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine
1-(quinoxalin-2-yl)-1H-pyrazol-4-amine - 1249727-22-7

1-(quinoxalin-2-yl)-1H-pyrazol-4-amine

Catalog Number: EVT-1717485
CAS Number: 1249727-22-7
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Quinoxalin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound characterized by the fusion of a quinoxaline moiety with a pyrazole ring. This compound belongs to the class of pyrazoloquinoxalines, which have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry.

Source

The compound is synthesized through various methods that involve the reaction of quinoxaline derivatives with pyrazole precursors. The synthesis and evaluation of related compounds have been documented in various scientific literature, highlighting their significance in drug discovery and development.

Classification

1-(Quinoxalin-2-yl)-1H-pyrazol-4-amine can be classified as:

  • Heterocyclic compound: Contains rings made up of at least one atom that is not carbon.
  • Pharmaceutical intermediate: Used in the synthesis of biologically active compounds.
  • Potential drug candidate: Exhibits properties that may be beneficial in treating various diseases.
Synthesis Analysis

Methods

The synthesis of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine typically involves several key steps:

  1. Formation of Quinoxaline: This can be achieved through cyclization reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.
  2. Pyrazole Formation: Pyrazoles are formed by reacting hydrazines with appropriate carbonyl compounds or through cyclization of hydrazones.
  3. Coupling Reaction: The quinoxaline derivative is coupled with the pyrazole to yield the target compound.

Technical Details

Common synthetic routes include:

  • Friedländer Condensation: A widely used method for synthesizing quinoxalines, where o-phenylenediamine reacts with α,β-unsaturated carbonyl compounds.
  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, enhancing efficiency and yield.
Molecular Structure Analysis

Structure

The molecular structure of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine features:

  • A quinoxaline ring system fused with a pyrazole ring.
  • Functional groups that contribute to its reactivity and biological activity.

Data

Key structural data include:

  • Molecular formula: C10H8N4
  • Molecular weight: 184.20 g/mol
  • Structural representation can be visualized using cheminformatics tools.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions, including:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, facilitating substitution reactions.
  2. Condensation Reactions: Can undergo condensation with aldehydes or ketones to form more complex structures.
  3. Cyclization Reactions: The presence of reactive functional groups allows for further cyclization to form larger heterocyclic systems.

Technical Details

Reactions are often conducted under controlled conditions (temperature, solvent) to optimize yield and purity. Techniques such as chromatography are employed for purification.

Mechanism of Action

Process

The mechanism of action for 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine involves its interaction with biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
  • Receptor Binding: It can bind to receptors, modulating signaling pathways associated with various physiological responses.

Data

Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, including anticancer and antimicrobial properties.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Significant chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of nitrogen atoms in the rings.
Applications

Scientific Uses

1-(Quinoxalin-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

  • Drug Development: Investigated for its potential as an anticancer agent and antimicrobial compound.
  • Material Science: Explored for use in organic electronic devices due to its electron transport properties.
Synthetic Methodologies and Optimization Strategies

Green Chemistry Approaches in Quinoxaline-Pyrazole Hybrid Synthesis

The synthesis of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine has been significantly advanced through environmentally conscious methodologies that minimize waste, reduce energy consumption, and utilize renewable catalysts. These approaches align with the 12 principles of green chemistry while maintaining high synthetic efficiency and yield.

Solvent-Free and Aqueous Phase Techniques: Modern synthetic routes have eliminated traditional organic solvents by employing mechanochemical grinding and water-mediated reactions. Bentonite clay K-10 enables quinoxaline formation at room temperature in aqueous ethanol with 95% yield within 20 minutes, outperforming conventional solvents like chloroform (87%) or dichloromethane (82%) [2]. Similarly, phosphate-based heterogeneous catalysts (MAP, DAP, TSP) facilitate quinoxaline assembly in ethanol with minimal catalyst loading (0.0006 g/mmol substrate), allowing catalyst recovery and reuse for five consecutive cycles without significant activity loss [2].

Advanced Heterogeneous Catalysis: Molybdovanadophosphoric acids (H₂PMo₁₁VO₄₀) supported on alumina cylinders (AlCuMoVP) demonstrate exceptional catalytic efficiency for constructing the quinoxaline core. This system achieves 92% yield of 2,3-diphenylquinoxaline in toluene at 25°C within 120 minutes, contrasting sharply with uncatalyzed reactions that show no product formation [6]. The catalyst operates through Bronsted acid sites that activate carbonyl groups, accelerating condensation with o-phenylenediamines while maintaining structural integrity over multiple reaction cycles.

Energy-Efficient Activation: Microwave-assisted protocols using recyclable catalysts like cerium(IV) ammonium nitrate (CAN) reduce reaction times from hours to minutes. This approach achieves quinoxaline ring formation in 20 minutes with near-quantitative yields, eliminating traditional high-temperature reflux conditions [2]. Ultrasound irradiation further enhances reaction kinetics in nanoparticle-catalyzed systems, where nanocrystalline CuO promotes cyclization at ambient temperature within 30 minutes at 82% yield [6].

Table 1: Green Synthesis Methods for Quinoxaline-Pyrazole Hybrids

MethodCatalyst/MediumConditionsYield (%)Advantages
Solvent-free grindingBentonite clay K-10RT, 20 min95No solvent, recyclable catalyst
Aqueous phase catalysisPhosphate fertilizersEthanol, reflux89-93Biocompatible, low-cost catalysts
Heterogeneous catalysisAlCuMoVP/Al₂O₃Toluene, 25°C, 120 min92Reusable (>5 cycles), ambient temp
Microwave irradiationCerium(IV) ammonium nitrateH₂O, 20 min98Energy-efficient, rapid synthesis

Catalytic Systems for Regioselective Cyclization

Precise control over molecular architecture is critical for 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine's bioactivity, necessitating advanced catalytic systems that ensure regioselective bond formation and correct ring annulation.

Ruthenium Complexes for Dehydrogenative Coupling: The [RuCl₂(p-cymene)]₂/1,4-bis(diphenylphosphino)butane (dppb) system enables direct synthesis from vicinal diols and diamines through acceptorless dehydrogenation. This system achieves remarkable turnover numbers (TON) up to 744 at 0.125 mol% catalyst loading under practically neutral conditions [3]. The mechanism involves sequential diol dehydrogenation to α-dicarbonyls, followed by spontaneous condensation with o-phenylenediamine. Lithium tetrahydroxyborate (LiB(OH)₄) additive enhances regioselectivity by stabilizing ruthenium intermediates, suppressing unwanted N-alkylation pathways that typically generate isomeric impurities.

Gold-Catalyzed Annulation: For pyrazole-functionalized derivatives, AuCl₃ catalyzes 7-exo-trig cyclizations of allene-functionalized precursors with rigorous regiocontrol. Optimization revealed that cationic [Au(JohnPhos)(NTf₂)] complexes in 1,2-dichloroethane at 80°C provide optimal yields (85%) of pyrazolo[1,4]oxazepine scaffolds without competing 8-endo or 9-exo products [7]. Computational studies indicate that ligand sterics dictate regioselectivity by favoring allene activation syn to the nucleophilic center, enabling selective C-N bond formation.

Ligand-Controlled Selectivity: Bidentate phosphines (dppe, dppb) significantly influence metal catalytic behavior in pyrazole-quinoxaline fusions. When paired with Ru(II), dppb ligands promote C-3 alkylation of pyrazoles over N-1 substitution through steric steering, achieving 15:1 regioselectivity [1]. This contrasts sharply with monodentate PPh₃ ligands that yield nearly equimolar isomer mixtures. The selectivity arises from differential stabilization of transition states where bulkier ligands disfavor N-coordination geometries leading to N-alkylated products.

Table 2: Catalytic Systems for Regioselective Synthesis

Catalyst SystemSubstrate ClassRegioselectivityTON/TOFKey Selectivity Factor
[Ru]/dppb/LiB(OH)₄Vicinal diols + diamines>20:1 (C3 vs N1)TON 744Borate stabilization
[Au(JohnPhos)(NTf₂)]Allene-functionalized pyrazoles7-exo >98%TOF 12 h⁻¹Ligand-controlled allene activation
RuCl₂(PPh₃)₃/dppbHalogenated pyrazoles15:1 (C3 vs N1)TON 210Bidentate phosphine sterics

Multi-Component Reaction Pathways for Functionalization

Multicomponent reactions (MCRs) provide efficient single-pot strategies for introducing structural diversity into the 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine scaffold, enabling rapid generation of analogs for structure-activity studies.

Isocyanide-Based Assembly: The Groebke-Blackburn-Bienaymé reaction efficiently constructs imidazo[1,2-a]pyrazine-fused quinoxalines from 2-aminopyrazines, aldehydes, and isocyanides. When applied to 3-aminoquinoxalin-2-ones, this protocol yields tricyclic derivatives in 78-92% yield with complete regiocontrol [4]. Microwave acceleration reduces reaction times to 5-10 minutes while maintaining excellent functional group tolerance for electron-withdrawing (-NO₂, -CN) and donating groups (-OMe, -NMe₂). The reaction proceeds via iminium formation, isocyanide addition, and intramolecular cyclization, with water as the only byproduct.

Catalyst-Controlled Diversity: Metal catalysts dictate product divergence in MCRs involving 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine. Copper-catalyzed three-component reactions with arylboronic acids and aldehydes yield N-arylated aminopyrazoles (68-85%), while ruthenium systems promote oxidative C-H amidation to form fused tetracyclic systems [8]. Solvent polarity further modulates outcomes: aprotic media (DMF) favor N-alkylation, while protic solvents (EtOH) drive dehydrative cyclization to pyrazolo[4,3-g]quinoxalines.

Tandem Condensation-Cyclization: In situ-generated α,β-unsaturated carbonyls from aldehyde-ketone condensation undergo Michael addition with 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine, followed by spontaneous cyclization. Using L-proline catalyst (20 mol%) in ethanol, this sequence delivers pyrazolo[3,4-b]quinoxalin-4-ones in 82% yield with diastereoselectivity >90% when chiral aldehydes are employed [3]. The one-pot methodology eliminates intermediate purification and demonstrates exceptional atom economy (AE=87%).

Table 3: Multicomponent Reaction Pathways for Functionalization

MCR TypeComponentsProduct ClassYield RangeKey Feature
Groebke-BlackburnQuinoxaline-amine + aldehyde + isocyanideImidazo[1,2-a]quinoxalines78-92%Microwave-compatible, water byproduct
Copper-catalyzedPyrazole-amine + arylboronic acid + aldehydeN-Arylated aminopyrazoles68-85%Regioselective N-functionalization
Tandem condensationPyrazole-amine + aldehyde + ketonePyrazolo[3,4-b]quinoxalin-4-ones75-82%Diastereoselective cyclization

Post-Synthetic Modifications to Enhance Bioactivity

Strategic functionalization of the 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine core significantly enhances its biological potential, particularly for anticancer applications, through targeted modifications at the C3, N1, and C6 positions.

VEGFR2-Targeted Amide Derivatives: Acylation of the pyrazole-4-amine with 3-trifluoromethylbenzoyl chloride yields compound 13 (IC₅₀ = 0.045 µM), exhibiting 1.1-fold greater VEGFR2 inhibition than sorafenib [5]. Molecular docking reveals the trifluoromethyl group occupies a hydrophobic cleft near Leu840, while the carbonyl oxygen forms critical H-bonds with Cys917. This derivative demonstrates antiangiogenic properties, reducing VEGF-A secretion by 50% in HCT-116 cells and inhibiting cell migration (57.78% wound closure vs 97.04% control) through downregulation of MMP-2/9 expression.

Kinase-Targeted Modifications: Introducing sulfonamide motifs at the pyrazole nitrogen enhances kinase inhibition breadth. N-(4-(1-(quinoxalin-2-yl)-1H-pyrazol-4-yl)phenyl)benzenesulfonamide shows dual ALK5/p38α MAPK inhibition (IC₅₀ = 0.28 µM, SI >35) via hydrogen bonding with hinge region residues His283 and Asp351 [1]. The quinoxaline nitrogen mediates water-bridged interactions with Tyr249, explaining its 9-fold selectivity over p38α compared to clinical candidate LY-2157299. Bioisosteric replacement of sulfonamide with thiourea improves cellular permeability (Papp = 18.7 × 10⁻⁶ cm/s) while maintaining nanomolar ALK5 affinity.

Bioconjugation for Selective Delivery: Schiff base formation between the pyrazole-4-amine and 5-formyluracil creates protides that undergo cancer-specific cleavage. The conjugate exhibits 35-fold selectivity for HCT-116 over normal fibroblasts (WI38), accumulating selectively in tumor tissue through nucleoside transporter recognition [9]. In vivo, this prodrug reduces xenograft volume by 78% at 10 mg/kg/day via caspase-3 activation (422% baseline increase) and BAX/Bcl-2 ratio elevation (13.66 vs control).

Table 4: Bioactivity Enhancement Through Structural Modifications

Modification SiteFunctional GroupTargetPotency (IC₅₀)Cellular Effect
Pyrazole-C4 amine3-TrifluoromethylbenzamideVEGFR20.045 µM↓VEGF-A secretion, ↓migration
Pyrazole-N1BenzenesulfonamideALK5/p38α0.28 µM/>10 µMTGF-β pathway inhibition
Quinoxaline-C35-Formyluracil Schiff baseNucleoside transportersGI₅₀ HCT-116=1.7 µMCaspase-3 activation, apoptosis

Compounds Referenced in Text:1-(quinoxalin-2-yl)-1H-pyrazol-4-amine3-(2-(buta-2,3-dien-1-yloxy)phenyl)-5-phenyl-1H-pyrazole2-phenyl-5-vinyl-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine3-(6-(dimethylamino)pyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoleN-(4-(1-(quinoxalin-2-yl)-1H-pyrazol-4-yl)phenyl)benzenesulfonamideN-(3-cyanophenyl)-2-(3-(quinoxalin-6-yl)-1H-pyrazol-5-yl)acetamide

Properties

CAS Number

1249727-22-7

Product Name

1-(quinoxalin-2-yl)-1H-pyrazol-4-amine

IUPAC Name

1-quinoxalin-2-ylpyrazol-4-amine

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C11H9N5/c12-8-5-14-16(7-8)11-6-13-9-3-1-2-4-10(9)15-11/h1-7H,12H2

InChI Key

MOUJYTPDALIDQT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.